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Abstract

Brepocitinib (PF-06700841) is a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2)
and Janus Kinase 1 (JAK1), critical components of the JAK-STAT signaling pathway.[1][2] This
pathway transduces signals for numerous cytokines involved in immunity and inflammation,
making its inhibition a key therapeutic strategy for autoimmune diseases.[3][4] These
application notes provide detailed protocols for utilizing an immunoprecipitation (IP) kinase
assay to characterize the inhibitory activity of Brepocitinib P-Tosylate on JAK1 and TYK2.
The protocols cover cell culture, immunoprecipitation of target kinases, the in vitro kinase
reaction, and data analysis. Additionally, quantitative data on Brepocitinib's potency is
summarized, and key signaling pathways and experimental workflows are visualized.

Introduction

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor
tyrosine kinases that play a pivotal role in intracellular signaling.[5] Upon cytokine binding to
their receptors, associated JAKs are activated, leading to the phosphorylation of the receptors
and subsequently, the recruitment and phosphorylation of Signal Transducer and Activator of
Transcription (STAT) proteins.[1] Phosphorylated STATs then dimerize, translocate to the
nucleus, and regulate the transcription of target genes. Brepocitinib exerts its
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immunomodulatory effects by inhibiting JAK1 and TYK2, thereby disrupting the signaling of key
cytokines such as IL-12, IL-23, Type | Interferons, IL-6, and IL-7.[1] An immunoprecipitation
kinase assay is a powerful method to isolate a specific kinase from a cellular lysate and then
measure its enzymatic activity in vitro. This allows for the direct assessment of an inhibitor's
effect on the kinase of interest.

Data Presentation
Table 1: In Vitro Kinase Inhibitory Potency of

Brepocitinib
Kinase Target IC50 (nM)
JAK1 17
TYK2 23
JAK?2 77
JAK3 6490

Data sourced from MedChemExpress.[2]

Table 2: Cellular Activity of Brepocitinib in Human Whole
Blood (HWB)
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Cytokine Stimulant Downstream HWB IC50 (nM) Associated JAKs
Readout

IL-12 pSTAT4 65 TYK2/JAK2

IL-23 pSTAT3 120 TYK2/JAK2

IL-6 pSTATL (CD3+cells) 81 JAK1/JAK?2

IL-6 pSTAT3 (CD3+ cells) 641 JAK1/JAK2

IL-15 pSTATS 238 JAK1/JAKS

IL-21 pSTAT3 204 JAK1/JAK3

EPO pSTATS (CD34+ cells) 577 JAK2/JAK2

IL-10 pSTAT3 305 TYK2/JAK1

IL-27 pSTAT3 86 JAK1/JAK2/TYK2

Data sourced from MedChemExpress.[2]

Signaling Pathway and Experimental Workflow
Visualization
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Caption: Brepocitinib inhibits JAK1 and TYK2 phosphorylation of STAT proteins.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b15612361?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Cell Culture & Stimulation

Cell Lysis

2. Incubate with anti-JAK1/TYK2 Ab

Immunoprecipitation

3. Add substrate & ATP

Kinase Assay

4. Detect phosphorylation

SDS-PAGE & Western Blot

5. Quantify inhibition

Data Analysis

Click to download full resolution via product page

Caption: Workflow for the Immunoprecipitation Kinase Assay.

Experimental Protocols
l. Cell Culture and Stimulation

This protocol is designed for a human T-cell line, such as Jurkat or Kit225, which endogenously
express JAK1 and TYK2.

Materials:
e Human T-cell line (e.g., Kit225)

¢ RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin
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Recombinant human cytokine (e.g., IL-12 for TYK2/JAK2 or IFN-a for TYK2/JAK1 activation)

Brepocitinib P-Tosylate

DMSO (vehicle control)

Phosphate Buffered Saline (PBS)

Procedure:

Culture T-cells in RPMI-1640 complete medium at 37°C in a humidified 5% CO2 incubator.

Seed cells at a density of 1 x 1076 cells/mL in a new flask 24 hours prior to the experiment.

On the day of the experiment, treat the cells with varying concentrations of Brepocitinib P-
Tosylate (e.g., 0.1 nM to 10 uM) or DMSO vehicle control for 1-2 hours.

Stimulate the cells with an appropriate cytokine (e.g., 10 ng/mL of IL-12 or 1000 U/mL of IFN-
a) for 15-30 minutes at 37°C to induce JAK kinase activation.

Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

Wash the cell pellet once with ice-cold PBS.

Il. Immunoprecipitation of JAK1 or TYK2

Materials:

Cell pellet from Protocol |

Ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase
inhibitors

Anti-JAK1 or Anti-TYK2 antibody, validated for immunoprecipitation

Protein A/G magnetic beads or agarose slurry

Microcentrifuge tubes
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End-over-end rotator

Procedure:

Lyse the cell pellet with 0.5-1.0 mL of ice-cold lysis buffer per 10”7 cells.
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant to a new pre-chilled microcentrifuge tube. Determine the protein
concentration using a BCA or Bradford assay.

Pre-clear the lysate by incubating with 20 pL of Protein A/G beads for 30 minutes at 4°C on
an end-over-end rotator.

Pellet the beads and transfer the supernatant to a new tube.

Add 2-5 pg of the primary antibody (anti-JAK1 or anti-TYK2) to 500-1000 ug of protein
lysate.

Incubate overnight at 4°C with gentle rotation.

Add 30 pL of Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

Carefully aspirate and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold lysis buffer and twice with 1 mL of ice-cold
kinase assay buffer.

lll. In Vitro Kinase Assay

Materials:

Immunoprecipitated JAK1 or TYK2 on beads
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Kinase assay buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgCI2, 5 mM MnCI2, 2 mM DTT,
0.1 mM Na3Vv04)

Recombinant STAT protein or a synthetic peptide substrate for JAK1/TYK2

ATP solution (10 mM)

3x SDS sample buffer

Procedure:

» Resuspend the washed beads in 40 pL of kinase assay buffer.

Add 1-2 g of the substrate (e.g., recombinant STAT1).

Initiate the kinase reaction by adding 10 pL of 100 uM ATP (final concentration 20 uM).

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

Terminate the reaction by adding 25 pL of 3x SDS sample buffer and boiling at 95-100°C for
5 minutes.

Pellet the beads, and collect the supernatant for analysis.

IV. Data Analysis by Western Blot

Materials:

o SDS-PAGE gels

e PVDF or nitrocellulose membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-phospho-STAT (specific to the substrate), anti-JAK1, or anti-TYK2

o HRP-conjugated secondary antibody
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e Enhanced chemiluminescence (ECL) substrate
e Imaging system

Procedure:

Resolve the proteins from the kinase assay supernatant by SDS-PAGE.

o Transfer the proteins to a PVDF or nitrocellulose membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the anti-phospho-STAT primary antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

» Detect the signal using an ECL substrate and an imaging system.

e To normalize for the amount of immunoprecipitated kinase, the membrane can be stripped
and re-probed with an anti-JAK1 or anti-TYK2 antibody.

e Quantify the band intensities using densitometry software. The percentage of inhibition can
be calculated relative to the vehicle-treated control.

Controls and Interpretation

o Positive Control: Cytokine-stimulated cells treated with vehicle (DMSO). This should show
robust kinase activity.

¢ Negative Control: Unstimulated cells or cells treated with a known potent JAK1/TYK2
inhibitor. This should show minimal kinase activity.

e |IP Control: Use of a non-specific IgG antibody for immunoprecipitation to ensure that the
observed kinase activity is specific to the target protein.

+ Kinase-dead mutant: As a further negative control, cells expressing a kinase-dead mutant of
JAK1 or TYK2 can be used to confirm the specificity of the assay.
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A dose-dependent decrease in the phosphorylation of the substrate in the presence of
Brepocitinib P-Tosylate indicates successful inhibition of the target kinase. The IC50 value
can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.

Conclusion

The immunoprecipitation kinase assay is a robust method for the detailed characterization of
kinase inhibitors like Brepocitinib P-Tosylate. By isolating the target kinase, this assay
provides a direct measure of the compound's inhibitory activity on the enzyme's catalytic
function. The protocols and data presented here serve as a comprehensive guide for
researchers to effectively utilize this technique in the study of JAK inhibitors and their
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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